![molecular formula C12H12F3N3 B3197283 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine CAS No. 1004643-49-5](/img/structure/B3197283.png)

5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine

Vue d'ensemble

Description

5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C12H12F3N3 . It is a fluoroalkyl azide reagent active in copper-catalyzed azide-alkyne cycloaddition .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide was achieved by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at 140 °C for 24 hours under metal- and catalyst-free conditions .Applications De Recherche Scientifique

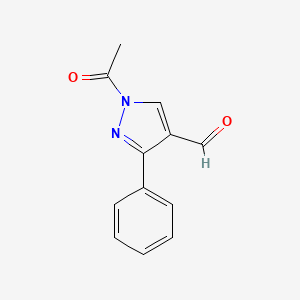

Synthesis and Characterization

Synthesis of Pyrazolo[1,5-a] Pyrimidines : A study elaborated on the synthesis of 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives, showcasing the compound's role in the preparation of biologically active pyrimidines through reactions with diethyl 2-phenylmalonates and 5-amino-1H-pyrazoles (Xu Li-feng, 2011).

Characterization and Bioactivities of Pyrazole Derivatives : Another research highlighted the synthesis, characterization, and bioactivity studies of pyrazole derivatives, identifying pharmacophore sites for antitumor, antifungal, and antibacterial activities, suggesting the versatility of such compounds in drug development (A. Titi et al., 2020).

Biological Activities

Antimicrobial Activities : The antimicrobial properties of novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties were studied, revealing promising activities against various bacterial strains, highlighting the potential of such compounds in addressing antibiotic resistance (M. Idrees et al., 2019).

Catalytic Synthesis and Green Chemistry : Research demonstrated the catalytic synthesis of benzo[g]pyrazolo[3,4-b]quinoline-5,10-dione derivatives using cerium oxide nanoparticles, emphasizing the role of green chemistry in the efficient synthesis of complex molecules (A. Gharib et al., 2013).

Corrosion Inhibitors : Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, showcasing the compound's potential in industrial applications to protect metals against corrosion (L. Herrag et al., 2007).

Anticancer Agents : A study on alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives revealed promising anticancer activity against various cancer cell lines, indicating the therapeutic potential of these compounds (K. Chavva et al., 2013).

Safety and Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, inhalation of mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. The compound should be stored in a well-ventilated place with the container kept tightly closed .

Orientations Futures

The future directions for research on 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine and similar compounds could involve their potential use as growth inhibitors of drug-resistant bacteria . Additionally, the incorporation of trifluoromethyl groups into drug molecules is a growing area of interest in pharmaceutical research .

Mécanisme D'action

Mode of Action

It’s known that the compound contains a trifluoromethyl group, which is often used in drug design for its ability to form strong bonds with its targets, enhancing the stability and potency of the drug .

Biochemical Pathways

For instance, some trifluoromethyl-containing compounds have been found to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .

Pharmacokinetics

The presence of the trifluoromethyl group can potentially enhance the compound’s bioavailability by increasing its lipophilicity, which can facilitate its absorption and distribution within the body .

Result of Action

The compound’s trifluoromethyl group can potentially enhance its binding affinity to its targets, thereby increasing its potency .

Analyse Biochimique

Biochemical Properties

Compounds with similar structures, such as benzylic halides, typically react via an SN2 pathway for primary benzylic halides and an SN1 pathway for secondary and tertiary benzylic halides . These reactions involve interactions with various enzymes and proteins .

Cellular Effects

Compounds with trifluoromethyl groups have been found to have significant effects on cell function . For instance, they often exhibit strong acidity and can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the trifluoromethyl group has a significant electronegativity, which can influence its binding interactions with biomolecules . Additionally, benzylic halides, which have a similar structure, are known to undergo nucleophilic substitution reactions, which can result in changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that compounds with trifluoromethyl groups can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that compounds with trifluoromethyl groups can have toxic or adverse effects at high doses .

Metabolic Pathways

Compounds with similar structures, such as benzylic halides, are known to interact with various enzymes and cofactors .

Transport and Distribution

Compounds with trifluoromethyl groups are known to interact with various transporters and binding proteins .

Subcellular Localization

Compounds with trifluoromethyl groups can be directed to specific compartments or organelles based on their chemical properties .

Propriétés

IUPAC Name |

5-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3/c1-8-5-11(16)17-18(8)7-9-3-2-4-10(6-9)12(13,14)15/h2-6H,7H2,1H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYJVRYWRNUKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC(=CC=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401169344 | |

| Record name | 5-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004643-49-5 | |

| Record name | 5-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzo[D][1,3]dioxol-5-YL)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B3197238.png)

![4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3197251.png)

![4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3197258.png)